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molecular formula C10H7N3O2 B8608171 2-methyl-5-nitro-1H-indole-3-carbonitrile

2-methyl-5-nitro-1H-indole-3-carbonitrile

Cat. No. B8608171
M. Wt: 201.18 g/mol
InChI Key: XHXNTIXDROTEEP-UHFFFAOYSA-N
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Patent
US07465738B2

Procedure details

2-methyl-5-nitro-1H-indole-3-carbaldehyde (375 mg, 1.84 mmol) and hydroxylamine hydrochloride (380 mg, 5.52 mmol) were suspended in formic acid (10 mL) and DMF (3 mL), and heated at 80° C. until the solution had turned dark orange (30 min). Quantitative conversion to the aldoxime intermediate was confirmed by LC/MS. 4 mL of acetic anhydride were added and heating was continued for 1 h. The reaction solution was diluted with cold water (20 mL), and the product extracted into EtOAc. The organic layer was washed with water (2×50 mL), brine (2×50 mL), dried over MgSO4, and filtered. The solvent was removed in vacuo to yield 2-methyl-5-nitro-1H-indole-3-carbonitrile as an ochre-colored solid (330 mg, 89% yield). Mass and purity were confirmed by LC/MS using an acetonitrile gradient with 0.035% TFA/water. Theoretical (M+H)+ m/z for C10H7N3O2=202.05; Found 202.2.
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aldoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH:11]=O)=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[CH:6][CH:5]=2.Cl.[NH2:17]O.C(OC(=O)C)(=O)C>C(O)=O.CN(C=O)C.O>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[C:11]#[N:17])=[CH:8][C:7]([N+:13]([O-:15])=[O:14])=[CH:6][CH:5]=2 |f:1.2|

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1C=O)[N+](=O)[O-]
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
Cl.NO
Step Three
Name
aldoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
orange (30 min)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
EXTRACTION
Type
EXTRACTION
Details
the product extracted into EtOAc
WASH
Type
WASH
Details
The organic layer was washed with water (2×50 mL), brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1NC2=CC=C(C=C2C1C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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